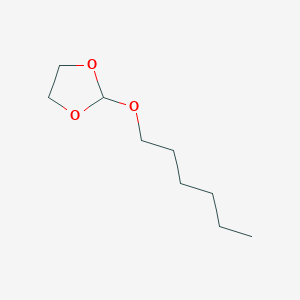

2-(Hexyloxy)-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

83498-70-8 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-hexoxy-1,3-dioxolane |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h9H,2-8H2,1H3 |

InChI Key |

DSZMZHUWVSDFOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1OCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexyloxy 1,3 Dioxolane and Analogous Structures

Direct Acetalization Routes from Aldehydes and Diols

Direct acetalization represents the most common and straightforward approach to synthesizing 2-substituted-1,3-dioxolanes. This method involves the reaction of an aldehyde with a 1,2-diol, typically ethylene (B1197577) glycol, to form the five-membered ring. The specific reaction, for instance, between heptanal (B48729) and ethylene glycol yields 2-hexyl-1,3-dioxolane (B161909). researchgate.net This transformation is generally catalyzed and requires the removal of water to drive the reaction equilibrium towards the product side. organic-chemistry.org

Acid catalysis is the conventional method for acetalization. acs.org Both Brønsted and Lewis acids are effective in promoting the condensation of aldehydes and diols. organic-chemistry.org

Homogeneous Catalysts : Traditional Brønsted acids such as p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and dry hydrogen chloride (HCl) are widely used. researchgate.netacs.org The reaction is typically conducted in a solvent like toluene (B28343) that allows for the azeotropic removal of the water byproduct using a Dean-Stark apparatus, thereby maximizing the yield of the dioxolane. organic-chemistry.org For the synthesis of 2-hexyl-1,3-dioxolane from heptanal and ethylene glycol, p-toluenesulfonic acid has been shown to be an effective homogeneous catalyst. researchgate.net

Heterogeneous Catalysts : To simplify catalyst removal and recycling, solid acid catalysts have been developed. These materials offer significant advantages in terms of environmental impact and process efficiency. rsc.org Examples include perfluorinated resins like Nafion-H and sulfonated polystyrene resins such as Amberlyst-15. researchgate.netrsc.org These solid acids can be easily filtered off from the reaction mixture and reused, often with minimal loss of activity. rsc.org A solvent-free system using Amberlyst-15 at mild temperatures has proven effective for producing substituted 1,3-dioxolanes, with the product phase-separating for easy isolation. rsc.org

Table 1: Comparison of Acid Catalysts in Dioxolane Synthesis

| Catalyst Type | Specific Catalyst | Substrates | Key Conditions | Findings | Citation(s) |

|---|---|---|---|---|---|

| Homogeneous | p-Toluenesulfonic acid (PTSA) | Heptanal, Ethylene Glycol | Not specified | Effective for producing 2-hexyl-1,3-dioxolane. | researchgate.net |

| Homogeneous | H₂SO₄, dry HCl | General Aldehydes, Diols | Often in refluxing toluene with Dean-Stark trap. | Traditional, effective method but can be corrosive. | organic-chemistry.orgacs.org |

| Heterogeneous | Amberlyst-15 | C4-C8 Aldehydes, 2,3-Butanediol | Solvent-free, < 40 °C | High yields (>93%), easy product separation and catalyst recycling. | rsc.org |

| Heterogeneous | Nafion-H SAC-13 | Carbonyl compounds, Diols | Not specified | Exhibits outstanding properties as a reusable solid superacid catalyst. | researchgate.net |

Transition metal complexes have emerged as versatile catalysts for a range of organic transformations, including the formation of 1,3-dioxolanes. These catalysts can offer high selectivity under mild conditions.

Ruthenium Catalysis : Ruthenium-based catalysts have been successfully employed for the synthesis of cyclic acetals. For example, a Ru-based system has been developed for reacting various diols with CO₂ and H₂ to produce 1,3-dioxolanes, presenting a green synthetic route from C1 feedstocks. researchgate.net

Rhenium Catalysis : Methylrhenium trioxide (MTO) is a notable organometallic catalyst that facilitates the reaction of epoxides with aldehydes or ketones to yield 1,3-dioxolanes. acs.org This reaction proceeds through a bis(alkoxy)rhenium complex intermediate and involves a sequence of two configuration inversions at the epoxide carbons. acs.org

Iridium Catalysis : In a tandem reaction sequence, an iridium(III) chloride trihydrate complex has been used to catalyze the hydroformylation of an olefin (e.g., 1-hexene) followed by in-situ acetalization with a diol to produce the corresponding 2-substituted-1,3-dioxolane. chemicalbook.com

Lewis Acidic Metal Salts : Certain transition metal salts with Lewis acidic properties, such as cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) and tin(II) chloride, can effectively catalyze the formation of dioxolanes from aldehydes/ketones and diols or epoxides, respectively. rsc.orgacs.org

Table 2: Examples of Transition Metal Catalysts for Dioxolane Synthesis

| Metal Catalyst | Reactants | Product Type | Key Features | Citation(s) |

|---|---|---|---|---|

| Iridium(III) chloride trihydrate | 1-Hexene, CO, H₂, Ethylene Glycol | 2-Hexyl-1,3-dioxolane | Tandem hydroformylation-acetalization. | chemicalbook.com |

| Methylrhenium trioxide (MTO) | Epoxides, Aldehydes/Ketones | 1,3-Dioxolanes | Catalyzes cycloaddition; proceeds via a rhenium intermediate. | acs.org |

| Ruthenium Complexes | Diols, CO₂, H₂ | Cyclic Acetals | Sustainable route from C1 feedstocks. | researchgate.net |

| Cerium(III) trifluoromethanesulfonate | Hydroxyacetophenones, Diols | Cyclic Acetals | Mild reaction conditions. | rsc.org |

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts due to their negligible vapor pressure and high thermal stability. rsc.org In the context of dioxolane synthesis, they can serve as both the reaction medium and the catalyst.

Research has demonstrated that the acetalization of aldehydes with diols can be efficiently carried out in an ionic liquid such as 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) (HMImBF₄). researchgate.net A key advantage of this method is that the removal of water produced during the reaction is not necessary. researchgate.net High conversions and good selectivity can be achieved, and the ionic liquid can be recycled and reused after the removal of water under reduced pressure, making the process more sustainable. researchgate.net The effectiveness of the ionic liquid depends on factors like its specific cation and anion, reaction time, and temperature. researchgate.net

Etherification Strategies at the 2-Position of the 1,3-Dioxolane (B20135) Ring

An alternative synthetic paradigm involves the formation of the 2-(hexyloxy) group on a pre-formed 1,3-dioxolane ring. This requires a dioxolane substrate bearing a suitable functional group at the C2 position that can be converted into an ether.

This strategy hinges on a classic Sₙ2 or Sₙ1 reaction at the C2 carbon of the dioxolane ring. The process would involve a 1,3-dioxolane substituted with a good leaving group at the 2-position, which is then displaced by a hexyloxide nucleophile.

The synthesis of the necessary precursor, such as 2-bromo-1,3-dioxolane (B144167), would be the initial step. While direct synthesis of 2-(hexyloxy)-1,3-dioxolane via this route is not prominently documented, analogous reactions support its feasibility. For example, 2-alkoxy-1,3-dioxanes (six-membered ring analogs) can undergo nucleophilic substitution at the 2-position. thieme-connect.de The reaction of a 2-alkoxy-1,3-dioxane with trimethylsilyl (B98337) cyanide, a source of the cyanide nucleophile, in the presence of a Lewis acid, results in a 2-cyano-1,3-dioxane. thieme-connect.de Similarly, benzotriazole-based reagents derived from 2-ethoxydioxolane are known to react with organometallic nucleophiles like Grignard reagents, demonstrating the susceptibility of the C2 position to nucleophilic attack. organic-chemistry.orgorganic-chemistry.org Therefore, one could envision reacting a 2-halo-1,3-dioxolane with sodium hexoxide to furnish the target compound.

Transetherification, or more accurately, transacetalization in this context, offers another pathway. This acid-catalyzed equilibrium process involves exchanging an alkoxy group at the C2 position of a dioxolane with a different alcohol.

To synthesize this compound, one could start with a more readily available orthoester analog, such as 2-methoxy-1,3-dioxolane. By treating this starting material with 1-hexanol (B41254) in the presence of an acid catalyst, the methoxy (B1213986) group could be exchanged for a hexyloxy group. To drive the reaction to completion, the lower-boiling alcohol byproduct (methanol) would need to be continuously removed from the reaction mixture. This principle is well-established in acetal (B89532) chemistry, although it is more commonly cited as a method for deprotection (e.g., using a large excess of an acetone-water mixture to hydrolyze the acetal). organic-chemistry.org The reverse reaction, for the synthesis of a more complex acetal, is equally plausible under the appropriate conditions. The transetherification of substituted nitroanilines, while a different system, illustrates the general principle of exchanging alkoxy groups under basic or acidic conditions. uj.edu.pl

Radical-Mediated Synthetic Pathways to Substituted Dioxolanes

Radical reactions offer a powerful tool for the formation of C-C bonds and the functionalization of otherwise inert C-H bonds. In the context of dioxolane synthesis, radical-mediated pathways provide a versatile approach to introduce substituents onto the dioxolane ring.

Hydrogen Atom Transfer Mechanisms for Dioxolanyl Radical Generation

The generation of dioxolanyl radicals is a key step in many radical-mediated syntheses. One common method involves hydrogen atom transfer (HAT) from the C-2 position of a 1,3-dioxolane. This process is often initiated by photoredox catalysis, where a photocatalyst, upon irradiation with visible light, generates a highly reactive species that can abstract a hydrogen atom from the dioxolane. nih.govescholarship.orgnsf.govacs.org For instance, the use of an iridium photocatalyst in the presence of a persulfate initiator can effectively generate the 2-dioxolanyl radical. nsf.govacs.org

The HAT process can also be facilitated by other radical initiators. For example, α-bromomalonates can serve as radical initiators, where the initial radical abstracts a hydrogen atom from the 1,3-dioxolane to propagate a radical chain reaction. nsf.gov The general mechanism involves the formation of a radical species that is capable of abstracting the relatively weak C-H bond at the 2-position of the dioxolane ring, leading to the formation of the stabilized 2-dioxolanyl radical. nsf.govuni-muenchen.de

Recent advancements have demonstrated the use of visible-light-induced photoredox catalysis to generate dioxolanyl radicals via selective HAT. nih.govescholarship.orgresearchgate.net This radical relay strategy allows for remote C(sp³)–H functionalization, providing efficient access to complex polyol and spiroketal structures. nih.govescholarship.org

Radical Addition to Unsaturated Systems

Once generated, the nucleophilic 2-dioxolanyl radical can readily add to a variety of electron-deficient unsaturated systems in a Giese-type reaction. ethz.ch This includes addition to alkenes, alkynes, and other Michael acceptors. nsf.govethz.ch The addition of the dioxolanyl radical to an alkene results in the formation of a new carbon-centered radical, which can then abstract a hydrogen atom from another molecule of 1,3-dioxolane to propagate the radical chain and form the final product. nsf.gov

The scope of this radical addition is broad, with successful reactions reported for various Michael acceptors, including those containing esters, ketones, imides, lactones, and sulfones. ethz.ch For example, the reaction of the dioxolanyl radical with ethylidene malonates and diesters proceeds efficiently under photoredox conditions. ethz.ch Even electron-deficient alkynes can undergo addition, leading to doubly substituted products. ethz.ch

It's important to note that the success of the radical addition can be influenced by the nature of the acceptor. For instance, while many electron-withdrawing groups facilitate the reaction, some substrates, like those with a phenyl electron-withdrawing group on an allyl sulfone, may not yield the desired addition product. escholarship.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral dioxolane derivatives, where the stereochemistry at the C-2 position and potentially other positions on the ring is controlled, is of significant interest. This can be achieved through enantioselective catalysis or by employing diastereoselective strategies.

Enantioselective Catalysis in Acetal Formation

Enantioselective catalysis provides a direct route to chiral acetals. Chiral Brønsted acids, such as SPINOL-derived phosphoric acids, have been employed to catalyze the desymmetrization of p-quinols through an acetalization/Michael cascade, yielding 1,3-dioxolanes with modest enantioselectivity. nih.gov The use of chiral phosphoric acid catalysts can induce enantioselectivity in the formation of 1,3-dioxolane products, although achieving high enantiomeric excess can be challenging. nih.gov

Another approach involves the use of chiral hypervalent iodine reagents in the oxidation of alkenes. mdpi.com For instance, a lactate-based chiral hypervalent iodine reagent has been used for the enantioselective oxidation of styrenes, leading to dioxolane products with high enantioselectivity. mdpi.com The reaction of an alkene with a chiral hypervalent iodine reagent in the presence of a carboxylic acid and a silyl (B83357) enol ether can lead to the enantioselective formation of substituted dioxolanes. mdpi.com

The enantioselective ring-cleavage of 2-substituted 1,3-dioxolanes catalyzed by arylboron complexes derived from chiral amino acids also represents a viable strategy for obtaining enantioenriched products. acs.org

Diastereoselective Approaches

Diastereoselective methods are employed when the starting material already contains a chiral center, and the goal is to control the formation of a new stereocenter relative to the existing one. One strategy involves the stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net The oxidation of alkenes with hypervalent iodine reagents can generate these cation intermediates stereospecifically. For example, a cis-alkene can form a meso cation, while a trans-alkene can form a chiral cation. mdpi.comresearchgate.net The subsequent nucleophilic attack on this intermediate can proceed with high diastereoselectivity. mdpi.com

The diastereoselectivity of the acetalization/oxa-Michael cascade can be influenced by the choice of catalyst. For instance, diphenylphosphinic acid has been shown to catalyze the reaction with high diastereoselectivity, which is believed to be a result of kinetic control in the cyclization step. nih.gov The stereochemistry of the final dioxolane product can often be determined using techniques like NOESY NMR experiments. mdpi.com

Purification and Isolation Techniques in Dioxolane Synthesis

The purification of dioxolanes from reaction mixtures is crucial to obtain products of high purity. Common laboratory techniques include flash chromatography, distillation, and extraction.

For the purification of 1,3-dioxolane itself, extractive distillation is a viable method. google.com This process can involve using ethylene glycol to facilitate the separation of 1,3-dioxolane from water and other impurities like formaldehyde (B43269). google.com Azeotropic distillation, using an entrainer like cyclohexane, can also be employed to break the azeotrope formed between 1,3-dioxolane and water. google.com

In laboratory-scale syntheses of substituted dioxolanes, purification is often achieved through column chromatography on silica (B1680970) gel. mdpi.comuni-muenchen.de The choice of eluent is critical for effective separation. For instance, a mixture of diethyl ether and pentane (B18724) can be used to purify dioxolane derivatives. uni-muenchen.de

Microwave-assisted synthesis followed by distillation can be an efficient method for preparing and purifying dioxolanes, sometimes involving an extraction step with a solvent like chloroform. acs.org For non-volatile dioxolane derivatives, after quenching the reaction, the mixture is typically extracted with an organic solvent, washed with brine and/or other aqueous solutions, dried, and concentrated. The final purification is then carried out by flash chromatography. acs.org

The table below summarizes some of the purification techniques mentioned:

| Purification Technique | Description | Application Example |

| Extractive Distillation | A distillation process where a solvent is added to alter the relative volatility of the components. | Separation of 1,3-dioxolane from water using ethylene glycol. google.com |

| Azeotropic Distillation | Distillation technique using an entrainer to break an azeotrope. | Purification of 1,3-dioxolane from its azeotrope with water using cyclohexane. google.com |

| Flash Chromatography | A rapid form of column chromatography using pressure to drive the solvent through the column. | Isolation of substituted dioxolane products from reaction mixtures. mdpi.comuni-muenchen.deacs.org |

| Distillation | A process of separating the components of a liquid mixture by selective boiling and condensation. | Purification of volatile dioxolanes after microwave-assisted synthesis. acs.org |

| Extraction | A separation process consisting of the separation of a substance from a matrix. | Workup procedure for many dioxolane syntheses to remove water-soluble impurities. acs.org |

Chemical Reactivity and Reaction Mechanisms of 2 Hexyloxy 1,3 Dioxolane

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), a functional group known for its stability under neutral and basic conditions but susceptibility to cleavage under acidic conditions. The presence of two oxygen atoms influences the electron distribution within the ring and at the C2 position, making it a focal point for various chemical transformations.

Acid-Catalyzed Hydrolysis and Acetal Deprotection Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-established reaction that leads to the corresponding diol and carbonyl compound. For 2-(hexyloxy)-1,3-dioxolane, this reaction would yield ethylene (B1197577) glycol, hexanol, and formaldehyde (B43269). The mechanism of this process for 2-substituted-1,3-dioxolanes generally proceeds through a specific acid-catalyzed A-1 mechanism.

The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring. This is followed by the rate-determining step, which involves the cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion. The stability of this intermediate is a key factor influencing the rate of hydrolysis. The hexyloxy group at the C2 position, being an electron-donating group, is expected to stabilize the positive charge on the oxocarbenium ion, thereby influencing the reaction rate. Subsequent attack by water on the oxocarbenium ion, followed by deprotonation and further reaction steps, leads to the final hydrolysis products.

Table 1: Relative Rates of Hydrolysis for Selected 2-Substituted-1,3-dioxolanes

| Substituent at C2 | Relative Rate of Hydrolysis |

|---|---|

| H | 1 |

| CH₃ | 6,000 |

| C₆H₅ | 300,000 |

Note: This table presents generalized relative rates based on literature data for different 2-substituted 1,3-dioxolanes to illustrate the electronic effect of the substituent. The exact values can vary depending on the reaction conditions.

Nucleophilic Attack and Ring Opening Reactions

The C2 carbon of the 1,3-dioxolane ring is electrophilic and can be subject to nucleophilic attack, particularly when activated by a Lewis acid or under conditions that promote the formation of an oxocarbenium ion. In the case of this compound, the hexyloxy group can act as a leaving group upon protonation or coordination to a Lewis acid.

The reaction mechanism typically involves the formation of a 1,3-dioxolan-2-yl cation intermediate. This cation can then be trapped by a variety of nucleophiles. For instance, reaction with silyl (B83357) enol ethers in the presence of a Lewis acid can lead to the formation of new carbon-carbon bonds at the C2 position.

Ring-opening reactions can also be initiated by strong nucleophiles under specific conditions, although this is less common than acid-catalyzed cleavage. The regioselectivity of the nucleophilic attack would be directed at the C2 position due to the stabilizing effect of the two adjacent oxygen atoms on a potential positive charge buildup during the transition state. The hexyloxy group would be the logical leaving group in such a substitution reaction.

Radical Chemistry of the Dioxolanyl Moiety

The 1,3-dioxolane ring system can also participate in radical reactions, primarily through the abstraction of a hydrogen atom from one of its carbon atoms. The C2 position is particularly susceptible to radical abstraction due to the stabilizing effect of the two adjacent oxygen atoms on the resulting radical.

Formation and Reactivity of 2-Dioxolanyl Radicals

The formation of a 2-dioxolanyl radical from this compound can be initiated by a radical initiator, such as a peroxide, or through photochemically generated radicals. The radical initiator abstracts a hydrogen atom from the C2 position, which is the most favorable site for abstraction. This preference is attributed to the lower bond dissociation energy (BDE) of the C2-H bond compared to the C4/C5-H bonds. The two oxygen atoms stabilize the resulting radical at C2 through resonance. rsc.org

The presence of the hexyloxy group at the C2 position is expected to further lower the C-H bond dissociation energy at this site due to the electron-donating nature of the alkoxy group, making hydrogen atom abstraction even more facile.

Table 2: Typical C-H Bond Dissociation Energies (BDEs)

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| Primary C-H (in alkane) | ~98 |

| Secondary C-H (in alkane) | ~95 |

| Tertiary C-H (in alkane) | ~92 |

| C2-H in 1,3-dioxolane | ~91 |

Note: These are approximate values. The BDE for the C2-H bond in this compound is expected to be slightly lower than that of the unsubstituted 1,3-dioxolane due to the electronic effect of the hexyloxy group.

Once formed, the 2-(hexyloxy)-2-dioxolanyl radical is a nucleophilic radical due to the electron-donating character of the oxygen atoms. This nucleophilicity drives its reactivity in subsequent reactions.

Conjugate Addition Reactions with Electron-Deficient Alkenes

As a nucleophilic radical, the 2-(hexyloxy)-2-dioxolanyl radical readily participates in conjugate addition reactions (Michael addition) with electron-deficient alkenes, such as α,β-unsaturated esters, ketones, and nitriles. This reaction forms a new carbon-carbon bond and is a powerful method for the functionalization of the dioxolane moiety.

The mechanism involves the addition of the 2-dioxolanyl radical to the β-carbon of the electron-deficient alkene, generating a new carbon-centered radical adjacent to the electron-withdrawing group. This new radical can then propagate a chain reaction by abstracting a hydrogen atom from another molecule of this compound, thereby regenerating the 2-dioxolanyl radical.

Hydrogen Atom Transfer Processes in Radical Chain Mechanisms

Hydrogen atom transfer (HAT) is a fundamental process in the radical chemistry of this compound. As mentioned, the initiation of radical reactions often involves a HAT from the C2 position to an initiating radical. Furthermore, in the context of radical chain reactions, such as the conjugate addition to alkenes, HAT from a donor molecule is a crucial propagation step.

Reactions Involving the Hexyloxy Side Chain

The hexyloxy side chain, an n-hexyl group connected to the 2-position of the 1,3-dioxolane ring via an ether linkage, offers potential sites for chemical modification. These reactions can be broadly categorized into transformations of the hexyl group itself and the scission of the ether bond.

Functional Group Transformations on the Hexyl Moiety

The 1,3-dioxolane ring is generally stable under neutral or basic conditions, which can allow for selective chemical modifications of the hexyl side chain. rsc.org However, the unactivated C-H bonds of the hexyl group are typically unreactive. nih.gov Advanced catalytic methods are often required to achieve functionalization of such aliphatic chains.

Recent advancements in C-H functionalization reactions offer potential pathways for modifying the hexyl moiety. nih.gov For instance, transition metal-catalyzed reactions can enable the introduction of new functional groups at specific positions on the alkyl chain. morressier.com These reactions often proceed via radical intermediates, and the selectivity can be influenced by the catalyst and directing groups. nih.gov While specific studies on this compound are not prevalent, the principles of C-H activation could theoretically be applied.

Oxidative transformations of the hexyl chain are another possibility, although care must be taken to avoid cleavage of the dioxolane ring, which can be susceptible to some strong oxidizing agents, particularly in the presence of Lewis acids. organic-chemistry.org Low-temperature oxidation pathways of 1,3-dioxolane itself have been studied, revealing that ring-opening is a dominant pathway following the formation of radicals on the dioxolane ring. nih.govresearchgate.net This suggests that highly selective and mild oxidation conditions would be necessary to target the hexyl chain without disrupting the cyclic acetal.

Below is a table summarizing potential functional group transformations on the hexyl moiety, based on general principles of organic synthesis, as direct examples on this compound are limited in the reviewed literature.

| Transformation | Reagent/Catalyst System (Hypothetical) | Potential Product(s) | Remarks |

| Terminal Hydroxylation | Biocatalyst (e.g., P450 monooxygenase) | 2-((6-Hydroxyhexyl)oxy)-1,3-dioxolane | Biocatalysis can offer high selectivity for C-H oxidation under mild conditions. |

| Halogenation (Radical) | N-Bromosuccinimide (NBS), light/initiator | 2-((Bromohexyl)oxy)-1,3-dioxolane (mixture of isomers) | Radical halogenation of alkanes is typically not very selective, leading to a mixture of products. |

| Nitration | Fuming Nitric Acid | Potential for nitration on the hexyl chain, but conditions are harsh and likely to cleave the dioxolane ring. | Not a recommended synthetic route due to the acidic and oxidative nature of the reagent. |

This table is illustrative and based on general chemical principles, as specific research on these transformations for this compound is not extensively documented.

Cleavage of the Ether Linkage

The cleavage of the ether bond in this compound is a more commonly documented type of reaction for this class of compounds. This reaction typically occurs under acidic conditions, where the ether oxygen is protonated, making the adjacent carbon atoms susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The specific mechanism, either SN1 or SN2, is dependent on the structure of the groups attached to the ether oxygen. libretexts.org

In the case of this compound, the ether linkage connects a primary alkyl group (hexyl) and the C2 carbon of the dioxolane ring. The cleavage can be initiated by strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com

Mechanism of Acid-Catalyzed Cleavage:

The reaction is initiated by the protonation of the ether oxygen atom by the strong acid. This converts the alkoxy group into a good leaving group (an alcohol). Following protonation, a nucleophile (the conjugate base of the acid, e.g., Br⁻ or I⁻) attacks one of the adjacent carbon atoms.

SN2 Pathway: Given that the hexyl group is a primary alkyl chain, the nucleophilic attack is likely to proceed via an SN2 mechanism at the less sterically hindered carbon of the hexyl group. libretexts.org This would result in the formation of 1-bromohexane (B126081) or 1-iodohexane (B118524) and 2-hydroxy-1,3-dioxolane. The latter is a hemiacetal and is generally unstable, likely decomposing further under acidic conditions.

SN1 Pathway: An SN1 mechanism is less likely for the cleavage at the primary hexyl carbon. However, cleavage at the C2 carbon of the dioxolane ring might involve an oxocarbenium ion intermediate, which is a characteristic of acetal hydrolysis. youtube.com

The table below outlines the expected products from the acid-catalyzed cleavage of the ether linkage in this compound.

| Reagent | Reaction Conditions | Primary Products | Probable Mechanism |

| HBr (excess) | Heat | 1-Bromohexane, Ethylene glycol, Formaldehyde (or its derivatives) | SN2 attack on the hexyl group, followed by hydrolysis of the resulting 2-bromo-1,3-dioxolane (B144167) and the hemiacetal intermediate. |

| HI (excess) | Heat | 1-Iodohexane, Ethylene glycol, Formaldehyde (or its derivatives) | Similar to HBr cleavage, with iodide as the nucleophile. |

| BBr₃ (Lewis Acid) | Anhydrous conditions | 1-Bromohexane, Bromo-derivatives of ethylene glycol | Lewis acids can also effect ether cleavage. BBr₃ is a powerful reagent for this purpose. masterorganicchemistry.com |

It is important to note that the 1,3-dioxolane ring itself is an acetal and is susceptible to acid-catalyzed hydrolysis. organic-chemistry.org Therefore, under the strong acidic conditions required for ether cleavage, the dioxolane ring is also likely to open, ultimately yielding ethylene glycol and formaldehyde (or its derivatives from subsequent reactions).

Applications in Advanced Organic Synthesis

Catalytic Applications and Ligand Development

While direct research on the catalytic applications of 2-(Hexyloxy)-1,3-dioxolane is not extensively documented in publicly available literature, the structural features of the molecule suggest potential avenues for its use in catalysis, primarily as a ligand for metal-catalyzed reactions. The presence of multiple oxygen atoms with lone pairs of electrons imparts Lewis basic properties to the compound, making it a candidate for coordination to metal centers.

The catalytic potential of the broader class of 1,3-dioxolanes has been well-established, particularly in the realm of asymmetric synthesis. Chiral dioxolane derivatives, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), are highly effective ligands for a variety of metal-catalyzed enantioselective reactions. basna.irnih.gov These ligands create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. While this compound itself is not chiral, its core structure is a key component of these successful ligands, suggesting that functionalized derivatives of 2-(alkoxy)-1,3-dioxolanes could be developed into novel ligand systems.

The reactivity of the 2-alkoxy-1,3-dioxolane moiety itself has been a subject of study, particularly in acid-catalyzed hydrolysis reactions. beilstein-journals.org These studies indicate that the exocyclic alkoxy group can be cleaved under acidic conditions to form a 1,3-dioxolan-2-ylium cation. beilstein-journals.org This reactivity highlights the electronic influence of the oxygen atoms and their ability to stabilize a positive charge at the C2 position, a property that could be harnessed in catalytic cycles.

Furthermore, the stereoelectronic properties of 2-alkoxy-substituted cyclic ethers are of considerable interest. In related six-membered ring systems like 2-alkoxy-1,3-dioxanes, the anomeric effect plays a crucial role in determining the conformational preference of the alkoxy group, favoring an axial orientation. nih.govthieme-connect.de While the anomeric effect is generally considered less pronounced in the more flexible five-membered 1,3-dioxolane (B20135) ring, the orientation of the hexyloxy group in this compound would still be influenced by stereoelectronic interactions. smu.edu This conformational preference would, in turn, dictate the steric and electronic environment the molecule could provide if it were to act as a ligand, influencing the selectivity and activity of a potential catalyst.

A pertinent example of the application of chiral 2-alkoxy-1,3-dioxolane derivatives in synthesis is the enantioselective acylation of silyl (B83357) enol ethers. In a study, dialkyl trans-2-alkoxy-2-alkyl-1,3-dioxolan-4,5-dicarboxylates were used as chiral acylating agents in the presence of a Lewis acid. capes.gov.br These reactions proceeded to give monoprotected 1,3-diketones with good to excellent enantiomeric enrichment. The stereochemical outcome was highly dependent on the geometry of the silyl enol ether. This research demonstrates that the 2-alkoxy-1,3-dioxolane framework can be effectively utilized to induce chirality in synthetic transformations.

The following table summarizes the results from the enantioselective acylation of a silyl enol ether using a chiral 2-alkoxy-1,3-dioxolane derivative, illustrating the potential for this class of compounds in asymmetric catalysis.

Table 1: Enantioselective Acylation of a Silyl Enol Ether with a Chiral 2-Alkoxy-1,3-dioxolane Derivative (Data sourced from a study on the enantioselective acylation of silylenolethers. capes.gov.br)

| Entry | Silyl Enol Ether Isomer | Yield (%) | Diastereomeric Excess (d.e. %) |

|---|---|---|---|

| 1 | (Z)-isomer | 85 | 90 |

| 2 | (E)-isomer | 82 | 75 |

The development of this compound and its derivatives as ligands would likely focus on introducing functionality that allows for stronger or more specific coordination to metal centers, or the incorporation of chiral elements to induce asymmetry in catalytic reactions. The hexyloxy group itself could influence the solubility and electronic properties of any resulting metal complex.

Advanced Applications in Materials Science and Polymer Chemistry

Monomer in Polymerization Reactions

The 1,3-dioxolane (B20135) ring is known to undergo cationic ring-opening polymerization (CROP) to form polyacetal structures. kpi.uaescholarship.org This reactivity allows 2-(Hexyloxy)-1,3-dioxolane to serve as a functional monomer, introducing both the polyacetal backbone and a pendant hexyloxy group into the resulting polymer chain.

Incorporation into Functional Polymers and Copolymers

As a monomer, this compound can be polymerized to create homopolymers or copolymerized with other cyclic ethers or acetals to produce functional copolymers with tailored properties. The polymerization is typically initiated by cationic species, such as strong Brønsted or Lewis acids, which open the dioxolane ring and allow for chain propagation. nih.govrsc.org The resulting polymer, poly(this compound), would feature a polyacetal backbone, which is known for its potential chemical recyclability back to the monomer. escholarship.org

Copolymerization with monomers like 1,3-dioxolane could allow for precise control over the density of the hexyloxy side chains along the polymer backbone. This strategy enables the fine-tuning of the final material's properties, such as its solubility, thermal characteristics, and surface energy. The synthesis of block copolymers is also a feasible strategy, which can lead to self-assembling nanostructures and materials with distinct hydrophilic and hydrophobic domains. pressbooks.pubresearchgate.net

Influence of the Dioxolane and Hexyloxy Groups on Polymer Properties

The two primary components of the this compound monomer each impart distinct characteristics to the resulting polymer.

Dioxolane-Derived Polyacetal Backbone : The polymerization of the 1,3-dioxolane ring yields a polyacetal backbone (-O-CH₂-O-CH₂-CH₂-)n. Polymers based on this structure, such as poly(1,3-dioxolane) (pDXL), are known for being thermoplastics that can exhibit high toughness and strength, particularly at ultra-high molecular weights. escholarship.org The acetal (B89532) linkages in the backbone are sensitive to acid-catalyzed hydrolysis, a property that makes these polymers chemically recyclable but also necessitates stabilization in acidic environments. kpi.uaescholarship.org

Pendant Hexyloxy Group : The -(O(CH₂)₅CH₃) side group introduces significant flexibility and modifies the intermolecular forces between polymer chains. The six-carbon alkyl chain acts as an internal plasticizer, which is expected to lower the glass transition temperature (Tg) and increase the free volume within the material. This typically leads to a softer, more flexible polymer compared to an unsubstituted polyacetal. The ether linkage (-O-) in the side chain adds a degree of polarity, influencing the polymer's interaction with solvents and other materials.

The table below summarizes the anticipated influence of each group on the final polymer's properties, drawing comparisons with the well-studied poly(1,3-dioxolane).

| Property | Contribution from Polyacetal Backbone | Influence of Pendant Hexyloxy Group | Anticipated Net Effect |

| Backbone Structure | Linear, flexible polyacetal | Acts as a bulky side chain | Increased chain separation and free volume |

| Mechanical Strength | Potentially high tensile strength escholarship.org | May reduce stiffness and increase elongation | Softer, more flexible material |

| Thermal Stability | Moderate; susceptible to acid degradation kpi.ua | May slightly lower degradation temperature | Moderate thermal stability |

| Glass Transition (Tg) | Tg of pDXL is approx. -5°C | Significantly lowers Tg due to plasticization | Lower Tg than unsubstituted pDXL |

| Solubility | Soluble in specific polar organic solvents sciencemadness.org | Increases solubility in nonpolar organic solvents d-nb.info | Broader solubility in organic media |

| Chemical Recyclability | High, via acid-catalyzed depolymerization escholarship.org | Does not interfere with backbone cleavage | Retained chemical recyclability |

Modification of Material Properties

The incorporation of this compound into a polymer matrix, either as a monomer or an additive, can significantly modify the bulk and surface properties of the material. The hexyloxy chain is the primary driver of these modifications.

Role of the Hexyloxy Chain in Solubility and Hydrophobicity

The hexyloxy side chain plays a critical role in determining the polymer's interaction with its environment, particularly with solvents and water.

Hydrophobicity : The six-carbon alkyl portion of the hexyloxy group is nonpolar and inherently hydrophobic. d-nb.infonih.gov Its presence on a polymer's surface or within its matrix increases the material's water-repellent characteristics. Research on other polymers with alkyl side chains shows that increasing the length of the alkyl chain enhances hydrophobicity. d-nb.info Therefore, polymers rich in hexyloxy groups are expected to exhibit high water contact angles and low surface energy.

Solubility : The dual nature of the hexyloxy group (a polar ether linkage and a nonpolar hexyl chain) imparts an amphiphilic character. This structure enhances the polymer's solubility in a wide range of organic solvents. While the polyacetal backbone confers solubility in polar solvents like dioxolane itself, the hexyl chains improve solubility in less polar and nonpolar solvents such as toluene (B28343), hexane, and tetrahydrofuran (B95107) (THF). bohrium.comsolubilityofthings.com This broad solubility is advantageous for solution-based processing techniques like spin coating or casting.

Contribution to Thermal Stability and Mechanical Characteristics

The hexyloxy side chain and the polyacetal backbone collectively define the thermomechanical profile of the resulting polymer.

Thermal Stability : The thermal stability of polymers derived from this compound is primarily dictated by the polyacetal backbone. Polyacetals generally exhibit moderate thermal stability, with degradation often initiated by acid-catalyzed chain scission. kpi.ua The presence of bulky side chains can sometimes lower the onset of thermal degradation due to steric strain, but the fundamental stability is linked to the backbone's bond energies.

Mechanical Characteristics : The long, flexible hexyloxy chains act as internal plasticizers. By increasing the distance between polymer backbones, they weaken intermolecular forces and enhance chain mobility. This typically results in a lower glass transition temperature (Tg), reduced stiffness (lower Young's modulus), and increased elongation at break. bohrium.com The material becomes more rubbery and less brittle. The table below outlines the expected effects of the hexyloxy group on key mechanical and thermal properties based on established principles in polymer science. researchgate.net

| Parameter | Expected Influence of Hexyloxy Group | Rationale |

| Glass Transition Temp. (Tg) | Decrease | Internal plasticization, increased free volume. |

| Tensile Modulus | Decrease | Reduced intermolecular forces, increased chain mobility. |

| Elongation at Break | Increase | Chains can more easily slide past one another. |

| Hardness | Decrease | Softer material due to increased chain spacing. |

Applications in Specialty Chemical Formulations

Beyond its role in polymerization, this compound can be utilized as a specialty component in various chemical formulations. The parent compound, 1,3-dioxolane, is recognized as a powerful aprotic solvent with high solvency for polar polymers like polyesters and polyurethanes, and it is often used in paint strippers, adhesives, and resin cleaners. sciencemadness.orgicspecialties.comsilverfernchemical.comchemicalbook.com

The addition of the hexyloxy group modifies these solvent properties, making this compound a more effective solvent for resins with lower polarity. Its molecular structure gives it a unique combination of characteristics:

High Boiling Point : Compared to 1,3-dioxolane (boiling point ~75°C), the larger hexyloxy group increases the molecular weight and van der Waals forces, resulting in a higher boiling point and lower volatility. wikipedia.org This makes it suitable for formulations where slow evaporation is desired, such as in certain coatings and specialty inks. atamankimya.com

Coalescing Agent : In latex paints and coatings, a coalescing agent is needed to facilitate the fusion of polymer particles into a continuous film. With its good solvency and moderate evaporation rate, this compound could serve this purpose, improving film formation and integrity. atamankimya.com

Chemical Intermediate : The compound can also act as a building block or a protecting group in the synthesis of other specialty chemicals, such as surfactants or pharmaceutical intermediates, where the introduction of a protected aldehyde functionality and a hydrophobic tail is required. silverfernchemical.comorganic-chemistry.org

Integration into Photoresponsive and Optoelectronic Materials (if applicable by analogy to similar compounds)

While direct applications of this compound in photoresponsive and optoelectronic materials are not widely reported, the broader class of orthoesters and related compounds offers insights into potential uses. Ortho-nitrobenzyl esters, for example, are well-known photo-cleavable groups used to create photoresists. mdpi.com Upon UV irradiation, these esters break down, altering the solubility of the polymer and allowing for the creation of patterned surfaces. mdpi.com The acid-labile nature of the orthoester linkage in this compound could be integrated into photoresist formulations where a photoacid generator is used. The light-induced generation of acid would then trigger the degradation of the orthoester-containing polymer, leading to a change in solubility. alfa-chemistry.com

In the realm of optoelectronics, functionalized orthoesters have been explored for the synthesis of novel materials. For instance, the anodic oxidation of dithiane carboxylic acids provides a route to functionalized orthoesters, including tri(fluorinated) orthoesters, which represent a new class of compounds with potential for study in optoelectronic applications. acs.org The ability to precisely control the degradation of orthoester-containing materials also suggests potential in the development of transient or biodegradable electronic components.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 2-(hexyloxy)-1,3-dioxolane.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction pathways. For this compound, which is an orthoester, DFT studies can illuminate mechanisms of hydrolysis and other transformations. While specific studies on this exact molecule are not prevalent in the literature, research on related orthoesters provides a strong framework for understanding its likely reactive behavior.

For instance, DFT calculations at levels such as B3LYP/6-31G(d,p) have been used to examine the gas-phase molecular elimination of triethyl and trimethyl orthoesters. These studies reveal that the thermal decomposition proceeds through a four-membered ring transition state. acs.org The calculations indicate that polarization of the C-O bond is a rate-determining factor. acs.org Similar computational approaches applied to this compound would likely investigate the acid-catalyzed hydrolysis, a characteristic reaction of acetals and orthoesters. The mechanism would involve protonation of an oxygen atom, followed by ring opening or nucleophilic attack by water. DFT could be used to calculate the activation barriers for these steps, providing a quantitative understanding of the reaction kinetics.

In the context of dynamic covalent chemistry, DFT calculations have been employed to understand the exchange reactions of orthoesters. acs.orgnih.gov For example, studies have shown that acid catalysts can form penta-coordinated adducts, lowering the energy barrier for alcohol exchange. acs.orgnih.gov Applying this to this compound, DFT could model the exchange of the hexyloxy group with other alcohols, a process relevant to its application in dynamic chemical systems.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Acid-Catalyzed Hydrolysis Step of this compound

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ | 15-25 | Estimated activation energy for the rate-determining step, based on analogous systems. |

| ΔErxn | -5 to -15 | Estimated reaction energy, indicating a thermodynamically favorable process. |

Note: The values in this table are hypothetical and based on typical ranges observed in DFT studies of similar orthoester hydrolysis reactions. Specific calculations for this compound would be required for accurate values.

Conformational Analysis and Stability Predictions

The flexible nature of the hexyloxy group and the 1,3-dioxolane (B20135) ring means that this compound can exist in multiple conformations. Computational methods are essential for identifying the most stable conformers and understanding the energetic landscape of their interconversion.

While direct studies on this compound are not available, research on substituted 1,3-dioxanes, which are structurally similar six-membered rings, demonstrates the utility of this approach. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level of theory have revealed pathways for conformational isomerizations between equatorial and axial chair conformers and have estimated the potential barriers for these processes. researchgate.net

For this compound, a similar computational approach would involve a systematic search of the conformational space by rotating the dihedral angles of the hexyloxy chain and considering the puckering of the dioxolane ring. The relative energies of the resulting conformers would be calculated to determine their populations at a given temperature using the Boltzmann distribution. Such an analysis would likely show that extended conformations of the hexyloxy chain are energetically favored to minimize steric hindrance.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound molecules interact with each other and with other molecules in a condensed phase. By simulating the movement of atoms over time, MD can reveal information about solvation, diffusion, and the formation of aggregates.

In a typical MD simulation of this compound in a solvent like water or a non-polar organic solvent, a force field would be used to describe the interactions between atoms. The simulation would track the trajectories of all atoms, from which macroscopic properties could be derived. For example, the radial distribution function could be calculated to understand the solvation shell around the molecule. This would be particularly interesting for an amphiphilic molecule like this compound, which has a polar dioxolane head group and a non-polar hexyloxy tail.

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra.

For this compound, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). It is important to perform these calculations on a Boltzmann-weighted average of the low-energy conformers to obtain accurate predictions, as chemical shifts can be sensitive to molecular geometry. uncw.edu

IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities after a geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data. These calculations can help in assigning the vibrational modes observed in an experimental IR spectrum.

UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions. For a saturated molecule like this compound, strong absorptions would be expected only in the far UV region.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (dioxolane) | 110-120 |

| C4, C5 (dioxolane) | 65-75 |

| C1' (hexyloxy) | 60-70 |

| C2'-C5' (hexyloxy) | 20-35 |

| C6' (hexyloxy) | 10-15 |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Accurate predictions would require specific quantum chemical calculations.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. fiveable.mewikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.orgtaylorandfrancis.com

For this compound, the HOMO would likely be localized on the oxygen atoms of the dioxolane ring and the hexyloxy group, reflecting their nucleophilic character. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals of the C-O bonds, indicating the sites susceptible to nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as the Fukui function, can provide a more quantitative picture of local reactivity. The Fukui function indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule. For this compound, these calculations would likely confirm that the C2 carbon of the dioxolane ring is a primary electrophilic site, while the oxygen atoms are the primary nucleophilic sites.

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Methodologies

The development of more efficient and environmentally friendly methods for synthesizing 2-(hexyloxy)-1,3-dioxolane is a key area of future research. Traditional synthesis often involves the acetalization of heptaldehyde with ethylene (B1197577) glycol. nih.gov Current research is focused on creating more sustainable pathways.

One promising approach is the tandem hydroformylation-acetalization of 1-hexene. A study has demonstrated a general procedure using an iridium(III) chloride trihydrate catalyst system in N-methyl pyrrolidone (NMP) to produce 2-hexyl-1,3-dioxolane (B161909) directly from 1-hexene, carbon monoxide, and ethylene glycol. chemicalbook.com This method streamlines the process and utilizes readily available starting materials.

Further research is expected to focus on:

Green Catalysts: Exploring the use of solid acid catalysts, biocatalysts, and other reusable catalytic systems to minimize waste and improve reaction efficiency.

Alternative Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Flow Chemistry: The adoption of continuous flow reactors could enhance production efficiency and safety compared to traditional batch processes.

Exploration of New Reaction Pathways and Catalytic Systems

Future investigations will likely uncover new reaction pathways and catalytic systems involving the 1,3-dioxolane (B20135) ring of this compound. The dioxolane moiety, while often used as a protecting group for aldehydes and ketones, can also participate in various chemical transformations. nih.govwikipedia.org

Research in this area may include:

Ring-Opening Reactions: Developing selective methods to open the dioxolane ring, providing access to new functionalized derivatives.

Asymmetric Catalysis: The synthesis of chiral 1,3-dioxolanes has been reported, and future work could focus on catalytic asymmetric reactions to produce enantiomerically pure products with potential applications in pharmaceuticals and materials science. nih.govmdpi.com

Novel Catalytic Systems: The use of advanced catalysts, such as copper-based systems, could enable new cross-coupling reactions involving the hexyloxy side chain or the dioxolane ring itself. amazonaws.com

Development of Advanced Materials with Tunable Properties

The unique combination of a flexible hexyloxy chain and a polar dioxolane ring makes this compound an attractive building block for advanced materials with tunable properties.

| Material Type | Potential Role of this compound | Tunable Properties |

|---|---|---|

| Polymers | Monomer or additive | Flexibility, thermal stability, solubility |

| Liquid Crystals | Component in liquid crystal mixtures | Mesophase behavior, electro-optical properties |

| Nanomaterials | Surface modification agent or precursor | Dispersibility, self-assembly, biocompatibility |

Future research is expected to explore its use in:

Polymer Chemistry: As a monomer or additive, this compound could be incorporated into polymers to modify their physical and chemical properties, such as flexibility, thermal stability, and solubility. jst.go.jp

Liquid Crystals: The structural features of this compound suggest its potential use in the formulation of new liquid crystal materials. The interplay between the alkyl chain and the dioxolane ring could influence the mesophase behavior and electro-optical properties. oup.com

Nanoprobes: Dioxolane intermediates have been implicated in the mechanism of some chemiluminescent nanoprobes used for medical imaging. frontiersin.org Further research could explore the direct use of this compound in the development of such diagnostic tools.

Integration with Other Chemical Disciplines

The integration of this compound chemistry with other fields, such as supramolecular chemistry and nanotechnology, is an exciting frontier.

Supramolecular Chemistry: The ability of dioxolane-containing molecules to participate in non-covalent interactions, such as hydrogen bonding, opens up possibilities for creating self-assembling systems. oup.com For instance, dioxolane derivatives have been used to create host-guest inclusion compounds for the separation of chemical mixtures. rsc.org Future work could involve designing complex, functional supramolecular architectures based on this compound.

Nanotechnology: In nanotechnology, precise control over molecular arrangement is crucial for building functional devices. researchgate.net The properties of this compound could be leveraged for the surface modification of nanoparticles, improving their dispersibility and creating organized molecular templates on surfaces.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Hexyloxy)-1,3-dioxolane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1,3-dioxolane and hexanol derivatives under acidic catalysis. For example, describes a similar dioxolane derivative synthesized via acid-catalyzed etherification. To optimize yield:

- Catalyst selection : Use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 1–5 mol% to minimize side reactions .

- Temperature control : Maintain 80–100°C to balance reaction rate and thermal degradation .

- Solvent-free conditions : Reduce purification complexity by avoiding solvents, as noted in for analogous dioxolanes.

- Purity assessment : Monitor via GC-MS or HPLC (≥95% purity threshold) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the dioxolane ring protons (δ 4.8–5.2 ppm) and hexyloxy chain signals (δ 1.2–1.6 ppm for CH₂ groups). Compare with ’s molecular formula (C₉H₁₈O₃) to validate substituent positions .

- IR spectroscopy : Confirm ether linkages (C-O-C stretch at 1100–1250 cm⁻¹) and absence of hydroxyl groups (no broad peak near 3200–3600 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS to verify the molecular ion peak at m/z 174.237 (calculated for C₉H₁₈O₃) .

Q. How does the hexyloxy substituent influence the compound’s stability under various storage conditions?

- Methodological Answer :

- Hydrolytic stability : The hexyloxy group’s hydrophobicity reduces water ingress into the dioxolane ring, but prolonged exposure to moisture can still cause ring-opening. Store under anhydrous conditions (e.g., molecular sieves) .

- Thermal stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) is recommended to establish safe handling limits .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) .

- COMSOL Multiphysics : Simulate reaction kinetics in flow reactors by integrating AI-driven parameter optimization (see ’s AI-process automation frameworks) .

- Machine learning : Train models on datasets from and to predict optimal solvent-catalyst combinations .

Q. How can factorial design principles be applied to optimize multi-variable synthesis parameters for this compound?

- Methodological Answer :

- Variable selection : Test catalyst loading (0.5–5 mol%), temperature (60–120°C), and reaction time (2–24 hrs) as factors .

- Response surface methodology (RSM) : Design a central composite design (CCD) to map interactions between variables and yield/purity .

- Validation : Replicate runs (n=3) to assess reproducibility, as demonstrated in ’s quasi-experimental protocols .

Q. What methodologies are effective in resolving contradictory data between theoretical predictions and experimental results for dioxolane derivatives?

- Methodological Answer :

- Cross-validation : Compare computational predictions (e.g., DFT-calculated activation energies) with experimental kinetics from ’s oxidation studies .

- In situ spectroscopy : Use FTIR or Raman to detect transient intermediates not accounted for in simulations .

- Error analysis : Quantify uncertainties in computational parameters (e.g., solvent dielectric constant) using Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.